molecular formula C15H14N2S B2548924 2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole CAS No. 26196-38-3

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2548924
CAS No.: 26196-38-3
M. Wt: 254.35
InChI Key: DIAITCRVSDAQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole is a substituted benzimidazole derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at position 2 and a methyl group at position 1 of the benzimidazole core. This compound is synthesized via alkylation reactions, such as the reaction of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with benzyl chloride in acetone in the presence of triethylamine (Scheme 6 in ). Key spectral data include:

  • ¹H NMR: NH singlet at δ 12.56 ppm; benzyl CH₂ singlet at δ 4.50 ppm.
  • ¹³C NMR: Benzyl CH₂ at δ 30.5 ppm; C=N at δ 149.1 ppm .

Properties

IUPAC Name

2-benzylsulfanyl-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAITCRVSDAQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-methyl-1H-benzo[d]imidazole typically involves the alkylation of benzimidazole derivatives. One common method is the alkylation of 2-mercaptobenzimidazole with benzyl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-2-(methylthio)-1H-benzo[d]imidazole

  • Structure : Methylthio (-S-CH₃) group at position 2.
  • Synthesis : Prepared via alkylation of 1H-benzo[d]imidazole-2-thiol with methyl iodide in dimethylformamide (DMF) using K₂CO₃ (65–85% yield) .
  • Physical Properties :
    • Melting point: 196–198°C (for the nitro-substituted derivative, 3c) .
    • Molecular weight: 166.23 g/mol .
  • Lower molecular weight (166.23 vs. 204.29 g/mol) impacts pharmacokinetic properties .

2-(Butylthio)-1H-benzo[d]imidazole

  • Structure : Butylthio (-S-C₄H₉) group at position 2.
  • Molecular Weight : 206.31 g/mol .
  • Key Differences :
    • The longer alkyl chain increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
    • Lacks the methyl group at position 1, altering electronic properties and metabolic stability .

Bis(1H-benzo[d]imidazol-2-ylthio)methane

  • Structure : Two benzimidazole units linked via a methylene-thioether bridge.
  • Molecular Weight : 312.41 g/mol .
  • Higher molecular weight and rigidity limit bioavailability compared to monomeric analogs .

2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole

  • Structure : Bromophenyl substituent at position 2.
  • Reactivity : Undergoes copper-catalyzed C–N coupling with cyanamide to yield heterocyclic products (78% yield) .
  • Key Differences :
    • The bromine atom enables cross-coupling reactions, offering synthetic versatility absent in benzylthio derivatives.
    • Electrophilic bromine may increase toxicity, limiting biomedical applications .

Physicochemical and Spectral Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
2-(Benzylthio)-1-methyl-1H-benzimidazole 204.29 Not reported NH: 12.56; CH₂: 4.50 CH₂: 30.5; C=N: 149.1
1-Methyl-2-(methylthio)-1H-benzimidazole 166.23 196–198 SCH₃: ~2.50 SCH₃: ~14.0; C=N: ~150.0
2-(Butylthio)-1H-benzimidazole 206.31 Not reported SCH₂CH₂CH₂CH₃: ~1.30–3.00 SCH₂: ~30–35

Biological Activity

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole (referred to as BTBMI) is a compound that has garnered attention in recent years due to its significant biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of the biological activity of BTBMI, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

BTBMI is synthesized through nucleophilic substitution reactions, typically involving 1-methyl-1H-benzo[d]imidazole and benzyl halides in the presence of a base such as potassium carbonate, often using dimethylformamide (DMF) as a solvent. The reaction conditions generally require stirring at room temperature for several hours, yielding the desired compound with good purity and yield.

Inhibition of Mycobacterium tuberculosis

BTBMI has been primarily studied for its activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). In vitro studies have demonstrated that BTBMI exhibits minimal inhibitory concentration (MIC) values as low as 3.8 µM against drug-resistant strains of M. tuberculosis, indicating its potential as a lead compound for anti-TB drug development .

Table 1: Comparison of MIC Values for BTBMI and Related Compounds

Compound NameMIC (µM)Activity Type
This compound3.8Anti-tubercular
2-(Phenylthio)-1-methyl-1H-benzo[d]imidazole6.9Moderate anti-tubercular activity
2-(Chlorobenzylthio)-1-methyl-1H-benzo[d]imidazole5.0Enhanced antibacterial activity

The lead compounds derived from BTBMI have shown not only efficacy against standard M. tuberculosis strains but also against multidrug-resistant variants, with safety profiles indicating non-toxicity to various cell lines, including Vero and HepG2 cells .

Molecular docking studies have revealed that BTBMI may interact with essential proteins involved in bacterial growth and survival, such as synthetases and kinases. These interactions are crucial for understanding its mechanism of action and optimizing its structure for increased potency. The binding affinities to these targets suggest that BTBMI could disrupt critical pathways necessary for bacterial proliferation.

Safety Profile

Safety assessments conducted via MTT and neutral red assays indicate that BTBMI is devoid of apparent toxicity at effective concentrations. This favorable safety profile is essential for further exploration in preclinical and clinical settings .

Case Studies and Research Findings

Several studies have highlighted the promising nature of BTBMI:

  • Study on Antitubercular Activity : A series of experiments focused on synthesizing various derivatives of benzimidazole showed that compounds structurally related to BTBMI exhibited significant antitubercular activity, reinforcing the potential for developing new therapeutics targeting TB .
  • Comparative Analysis : Research comparing BTBMI with other benzimidazole derivatives indicated that modifications in the benzylthio group could lead to varying degrees of biological activity, suggesting avenues for further structural optimization .

Q & A

Q. What are the common synthetic routes for 2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole, and how are yields optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Condensation reactions between o-phenylenediamine derivatives and benzylthiol groups under reflux conditions (e.g., ethanol or methanol as solvents, KOH as a base) .
  • Thiol-alkylation strategies using benzyl halides or disulfides to introduce the benzylthio moiety .
  • Microwave-assisted synthesis for improved reaction efficiency, reducing time from hours to minutes .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.2–7.6 ppm (aromatic protons) and δ 3.8–4.2 ppm (benzylthio -SCH2- group) confirm substitution patterns .
    • ¹³C NMR: Signals at δ 125–135 ppm (benzimidazole carbons) and δ 35–40 ppm (methyl group) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 297.0821 for C15H14N2S) .
  • Infrared Spectroscopy (IR): Absorbance at 2550–2600 cm⁻¹ (S-H stretch in benzylthio group) and 1600–1650 cm⁻¹ (C=N in benzimidazole) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO) to predict reactivity. B3LYP/6-31G* is standard for benzimidazole derivatives .
  • Molecular Docking: Screens derivatives against targets (e.g., EGFR kinase) to prioritize synthesis. Autodock Vina or Schrödinger Suite are commonly used .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to filter candidates .

Case Study:
Derivatives with electron-withdrawing groups (e.g., -CF3) showed improved binding affinity (ΔG = -9.2 kcal/mol) to EGFR compared to unsubstituted analogs (ΔG = -7.8 kcal/mol) .

Q. How do structural modifications impact biological activity?

Methodological Answer:

  • Benzylthio Group Replacement:
    • Substitution with bulkier groups (e.g., naphthyl) increases hydrophobicity, enhancing membrane permeability but reducing solubility .
    • Electron-deficient aryl groups improve anticancer activity by stabilizing charge-transfer interactions .
  • N-Methylation: Enhances metabolic stability by blocking oxidative degradation .

Q. What advanced synthetic strategies address challenges in scalability and purity?

Methodological Answer:

  • Electrochemical Synthesis: Enables intramolecular C(sp³)-H amination under mild conditions, avoiding toxic reagents (e.g., KMnO4) .
  • Flow Chemistry: Improves reproducibility and scalability by maintaining precise temperature/pH control .
  • Chromatography-Free Purification: Recrystallization in ethanol/water mixtures (80:20 v/v) achieves >95% purity .

Challenges and Solutions:

  • Sulfur Oxidation: Use of inert atmospheres (N2/Ar) prevents disulfide formation during synthesis .
  • Byproduct Formation: Gradient HPLC (C18 column, acetonitrile/water) separates thioether byproducts .

Q. How do contradictions in reported data inform experimental design?

Methodological Answer: Discrepancies in yields (e.g., 70% vs. 90% for similar routes) often arise from:

  • Catalyst Selection: Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) outperform MnO2 in one-pot syntheses .
  • Solvent Polarity: Polar aprotic solvents (DMF) enhance reaction rates but may reduce selectivity .

Recommendations:

  • Validate reproducibility via control experiments under standardized conditions .
  • Use DOE (Design of Experiments) to identify critical variables (e.g., temperature, solvent ratio) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.